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Compound of Interest |

1-(3-Hydroxy-5,6,7,8-
Compound Name: tetrahydronaphthalen-2-

yl)ethanone

Cat. No.: B1278446

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic
methodologies for a key hydroxytetralone derivative, "2-Acetyl-7-hydroxy-1,2,3,4-
tetrahydronaphthalene.” While spectral data for the isomeric "1-(3-Hydroxy-5,6,7,8-
tetrahydronaphthalen-2-yl)ethanone" is not readily available in the literature, the detailed
analysis of its close structural analog serves as a critical reference point for researchers in the
field. This document outlines the experimental protocols for its synthesis and presents a
thorough characterization using modern spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectral data for 2-Acetyl-7-hydroxy-1,2,3,4-
tetrahydronaphthalene, a structurally related isomer of the target compound. This data is
essential for the identification and characterization of this class of compounds.

Table 1: *H NMR Spectral Data of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assighment
(6) ppm Protons
Hz
16.38 S - 1H OH
7.55 dd 1.04, 8 1H ArH at C-8
7.24 t 8 1H ArH at C-7
6.95 dd 8,1 1H ArH at C-6
OMe (of
3.82 S - 3H
precursor)
2.83 t 7 2H CHzatC-4
2.55 t 7 2H CH:z at C-3
2.20 S - 3H COMe

Note: The assignments are based on the precursor 2-Acetyl-5-methoxy-1-hydroxy-3,4-
dihydronaphthalene as detailed in the cited literature. The final hydroxylated product's NMR is
stated to match the reported data.[1]

Table 2: 13C NMR Spectral Data of 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene
(Precursor)[1]
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Chemical Shift (8) ppm Assighment

193 C-12 (C=0 of acetyl)
176 C-1 (C=0 of tetralone)
155 C-5

132 C-9

129 C-10

126 C-7

118 C-8

113 C-2

105 C-6

55 C-11 (OMe)

23 C-3

22 C-4

20 C-13 (Me of acetyl)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data[1]

Spectroscopic Technique Key Peaks/Fragments

IR (v_max, cm™1) 1672 (C=0), 1582 (C=C)

218 (M+, 100%), 203 (M* - Me), 175 (M* -

MS (m/z) MeCO)

Experimental Protocols

The synthesis of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene is achieved through a multi-
step process starting from 5-methoxy-1-tetralone. The key steps include acylation,
hydrogenation, oxidation, and demethylation.
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Synthesis of 2-Acetyl-5-methoxy-1-hydroxy-3,4-
dihydronaphthalene

To a solution of 5-methoxy-1-tetralone (11.4 mmol) in a mixture of benzene (46.3 mL), ethyl
acetate (11.6 mL), and dimethylsulfoxide (11.6 mL) warmed to 50°C, a solution of sodium
methoxide (from 1.01 g Na in 3 mL methanol) is added. This acylation reaction yields the C-
acetyl enol intermediate.[1]

Hydrogenation to 2-Hydroxymethyl-5-methoxy-1,2,3,4-
tetrahydronaphthalene

A solution of the acylated product (5.6 mmol) in ethanol (40 mL) and acetic acid (15 mL) is
hydrogenated in the presence of PtO2 (0.71 mmol) under atmospheric pressure of hydrogen for
6 hours. After evaporation of the solvent, the resulting oil is dissolved in dichloromethane,
washed with sodium bicarbonate solution and brine, dried, and evaporated. The product is then
purified by column chromatography.[1]

Oxidation to 2-Acetyl-5-methoxy-1,2,3,4-
tetrahydronaphthalene

The alcohol from the previous step is oxidized using a Sarett reagent (CrOs in pyridine) to yield
the corresponding ketone.[1]

Demethylation to 2-Acetyl-7-hydroxy-1,2,3,4-
tetrahydronaphthalene

To a solution of the methoxy-ketone (1.5 mmol) in dichloromethane (3 mL) cooled to -10°C,
boron tribromide (1.7 mL of 1M solution in dichloromethane) is added. The mixture is stirred for
30 minutes at -10°C and then for 30 minutes at room temperature. The reaction is quenched
with water, and the product is extracted with chloroform. The organic layer is washed with brine
and evaporated. The final product is purified by column chromatography.[1]

Proposed Synthesis of 1-(3-Hydroxy-5,6,7,8-
tetrahydronaphthalen-2-yl)ethanone
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A plausible route to the target molecule, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-
yl)ethanone, could be achieved through a Fries rearrangement of 2-naphthyl acetate followed
by hydrogenation.

Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement of 2-naphthyl acetate can be catalyzed by a Lewis acid such as
aluminum chloride (AICI5) in a suitable solvent like nitrobenzene. The reaction involves heating
the mixture to promote the migration of the acetyl group to the aromatic ring, primarily yielding
1-acetyl-2-naphthol.[2] A photo-Fries rearrangement offers a catalyst-free alternative using UV
light.[2][3]

Hydrogenation of 1-Acetyl-2-naphthol

The subsequent hydrogenation of the aromatic ring of 1-acetyl-2-naphthol would lead to the
desired 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This can be achieved
using a catalyst such as Platinum(IV) oxide (PtO2) under a hydrogen atmosphere.

Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthesis of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene

Demethylation
(BBrs)

2-Acetyl-7-hydroxy-

a c 5 5 arett Reagent
5-Methoxy-1-tetralone C-acetyl enol Hydroxymethyl intermediate Methoxy-ketone 1,2,3,4-tetrahydronaphthalene
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Caption: Synthetic pathway for 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene.
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Proposed Synthesis
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. (AICIz or UV light) . 2y (H2, PtO2) 1-(3-Hydroxy-5,6,7,8-tetrahydro-
2-Naphthyl acetate  a 1-Acetyl-2-naphthol naphthalen-2-yl)ethanone

Click to download full resolution via product page

Caption: Proposed synthetic route for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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